2-hydroxyquinoline-4-formylchloride chemical structure and physicochemical properties
2-hydroxyquinoline-4-formylchloride chemical structure and physicochemical properties
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Quinoline-4-Carbaldehyde Scaffolds
Executive Summary: The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of a key synthetic intermediate, often ambiguously referred to as "2-hydroxyquinoline-4-formylchloride." We will elucidate the correct chemical structures, focusing on the synthetically pivotal 2-chloroquinoline-4-carbaldehyde and its corresponding hydrolysis product, 2-hydroxyquinoline-4-carbaldehyde . This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, an analysis of physicochemical properties, a survey of chemical reactivity, and insights into the practical applications of these versatile scaffolds in modern drug discovery.
Structural Elucidation: From Ambiguity to Clarity
The designation "2-hydroxyquinoline-4-formylchloride" is chemically imprecise and can lead to confusion. A formyl chloride consists of a -COCl group, which is a highly reactive acyl chloride. However, the most common and robust synthetic routes in this chemical space, such as the Vilsmeier-Haack reaction, yield a 2-chloroquinoline-4-carbaldehyde .[4][5][6] This compound features a stable aldehyde (-CHO) group at the 4-position and a reactive chlorine atom at the 2-position.
The "hydroxy" aspect arises from two key phenomena:
-
Hydrolysis: The 2-chloro group is susceptible to nucleophilic substitution by water, which can occur during reaction workup or upon exposure to moisture, yielding 2-hydroxyquinoline-4-carbaldehyde.[7]
-
Tautomerism: 2-Hydroxyquinoline exists in equilibrium with its tautomeric form, 2(1H)-quinolone (a lactam). Spectroscopic and computational studies have shown that the 2-quinolone form is typically the predominant and more stable tautomer in both solution and solid states.[8][9]
Therefore, this guide will focus on the synthesis and chemistry of the primary synthetic precursor, 2-chloroquinoline-4-carbaldehyde, and its direct derivative, 2-hydroxyquinoline-4-carbaldehyde (existing as 2-oxo-1,2-dihydroquinoline-4-carbaldehyde).
Caption: Logical relationship of key quinoline-4-carbaldehyde structures.
Synthesis of the Quinoline-4-Carbaldehyde Core
The Vilsmeier-Haack reaction stands as the most efficient and widely adopted method for constructing the 2-chloroquinoline-3-carbaldehyde scaffold from readily available N-arylacetamides.[4][6][10][11] This reaction is valued for its operational simplicity and use of affordable reagents.[11] The process involves the in-situ formation of the Vilsmeier reagent (chloroiminium salt) from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), which then acts as both a formylating and cyclizing agent.
Workflow: Vilsmeier-Haack Synthesis
Caption: Step-by-step workflow for the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 2-Chloroquinoline-4-carbaldehyde
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0-5°C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4-10 eq.) dropwise to the stirred DMF, ensuring the temperature is maintained below 5°C.[11][12] The amount of POCl₃ can be varied to optimize yield.[11] Stir the resulting mixture for 30 minutes at low temperature.
-
Substrate Addition: Add the substituted N-arylacetamide (1 eq.) portion-wise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90°C for several hours (3-17h, progress monitored by TLC).[7][13][14] High temperatures or prolonged reaction times can lead to the formation of tarry side products and should be avoided.[12]
-
Workup and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until a precipitate forms.[7][12] Proper basification is critical to deprotonate the quinoline product and ensure its precipitation.[12]
-
Purification: Collect the crude solid product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).[12]
Physicochemical Properties
The properties of these quinoline scaffolds are crucial for their handling, storage, and application in further synthetic steps.
| Property | 2-Chloroquinoline-4-carbaldehyde | 2-Hydroxyquinoline-4-carbaldehyde |
| Molecular Formula | C₁₀H₆ClNO | C₁₀H₇NO₂ |
| Molecular Weight | ~191.62 g/mol | ~173.17 g/mol |
| Appearance | Typically a solid | Light yellow crystalline solid[15] |
| Melting Point | Varies with purity and substituents | >300 °C (as the corresponding carboxylic acid)[16] |
| Solubility | Soluble in many organic solvents | Soluble in polar organic solvents[16][17] |
| Stability | Sensitive to moisture, which causes hydrolysis to the 2-hydroxy derivative.[7] Should be stored in a dry environment. | Generally stable under standard conditions.[17] Intramolecular hydrogen bonding can enhance stability.[16] |
Chemical Reactivity and Synthetic Applications
The true value of the 2-chloroquinoline-4-carbaldehyde scaffold lies in its dual reactivity, providing a platform for extensive functionalization. It is a key intermediate for building more complex heterocyclic systems with diverse biological activities.[4][5][6]
Caption: Key reaction pathways of 2-chloroquinoline-4-carbaldehyde.
Key Transformations:
-
Nucleophilic Substitution at C2: The chlorine atom at the 2-position is readily displaced by various nucleophiles. This is the primary route to introduce diversity, allowing for the synthesis of libraries of compounds for screening. Reaction with sodium methoxide yields the 2-methoxy derivative, while reactions with amines or thiols produce 2-amino or 2-thioether analogues, respectively.[7]
-
Condensation at the Aldehyde: The formyl group undergoes standard aldehyde chemistry. It readily condenses with active methylene compounds, hydrazines (to form hydrazones, which can cyclize into pyrazolo[3,4-b]quinolines), hydroxylamine (to form oximes), and various amines (to form Schiff bases).[4][6][10]
-
Cyclization Reactions: Through carefully chosen reagents, both the chloro and aldehyde groups can react to form fused heterocyclic systems. For example, reaction with sodium azide can lead to the formation of tetrazolo[1,5-a]quinolines.[10][18]
-
Oxidation/Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) or oxidized to a carboxylic acid, further expanding the range of accessible derivatives.[4][17]
These derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, making this scaffold a privileged structure in drug discovery.[1][2][4][19]
Safety and Handling
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these compounds and their reagents.
-
Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.
-
Storage: 2-Chloroquinoline-4-carbaldehyde is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[20] This prevents hydrolysis to the less reactive 2-hydroxy derivative.
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